methyl 3-(2,5-dimethyl-1H-pyrrol-1-yl)-3-(thiophen-3-yl)propanoate
CAS No.: 866040-52-0
Cat. No.: VC4514077
Molecular Formula: C14H17NO2S
Molecular Weight: 263.36
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 866040-52-0 |
|---|---|
| Molecular Formula | C14H17NO2S |
| Molecular Weight | 263.36 |
| IUPAC Name | methyl 3-(2,5-dimethylpyrrol-1-yl)-3-thiophen-3-ylpropanoate |
| Standard InChI | InChI=1S/C14H17NO2S/c1-10-4-5-11(2)15(10)13(8-14(16)17-3)12-6-7-18-9-12/h4-7,9,13H,8H2,1-3H3 |
| Standard InChI Key | LJMGHQJXCCTVRU-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(N1C(CC(=O)OC)C2=CSC=C2)C |
Introduction
Structural and Chemical Identity
Molecular Architecture
The compound features a propanoate ester backbone substituted at the β-position with two heterocyclic rings: a 2,5-dimethylpyrrole and a thiophene. The pyrrole ring contributes electron-rich aromaticity, while the thiophene introduces sulfur-based reactivity. This combination creates a sterically crowded environment, which may influence both synthetic accessibility and intermolecular interactions .
Table 1: Key Identifiers
Spectroscopic Characteristics
While explicit spectroscopic data (e.g., NMR, IR) for this compound are absent in available literature, analogous pyrrole-thiophene hybrids exhibit distinct spectral signatures. For example, the methyl group protons on the pyrrole ring typically resonate near δ 2.1–2.3 ppm in ¹H NMR, while thiophene protons appear as multiplet signals between δ 6.8–7.5 ppm . The ester carbonyl group would likely show a strong absorption band near 1720 cm⁻¹ in IR spectroscopy .
Synthesis and Manufacturing
Synthetic Pathways
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Pyrrole Subunit Preparation: 2,5-Dimethylpyrrole could be synthesized via Paal-Knorr condensation using hexane-2,5-dione and ammonia .
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Thiophene Functionalization: Thiophene-3-yl groups are often introduced via cross-coupling reactions, such as Suzuki-Miyaura couplings, using halogenated thiophene precursors .
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Propanoate Backbone Assembly: A Michael addition or aldol condensation might connect the heterocycles to the ester backbone, followed by esterification with methanol .
Table 2: Comparative Analysis of Related Compounds
| Compound | Molecular Formula | Key Differences |
|---|---|---|
| Methyl 3-(2,4-dimethyl-1H-pyrrol-3-yl)propanoate | C₁₀H₁₅NO₂ | Pyrrole substitution pattern |
| Methyl-3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thiophenecarboxylate | C₁₂H₁₃NO₂S | Ester position on thiophene |
Challenges in Synthesis
Steric hindrance from the 2,5-dimethylpyrrole group may complicate coupling reactions, necessitating catalysts like palladium or nickel complexes . Purification difficulties are anticipated due to the compound’s non-polar nature, requiring techniques such as recrystallization from dichloromethane/pentane mixtures .
Physicochemical Properties
Solubility and Partitioning
Predicted logP values (≈1.7–2.1) indicate moderate lipophilicity, suitable for transmembrane permeability in drug candidates . Solubility in organic solvents like ethyl acetate and dichloromethane is expected, while aqueous solubility is likely limited .
Recent Research and Future Directions
Innovations in Heterocycle Functionalization
Recent advances in site-selective thiolation (e.g., DOI:10.1021/jacs.0c01630) highlight methods for modifying halogenated heteroarenes, which could inspire novel derivatization strategies for this compound .
Unexplored Biological Targets
The compound’s resemblance to histidine derivatives (e.g., methyl Nα-Boc-Nτ-methyl-L-histidinate) suggests possible interactions with metalloenzymes or neurotransmitter receptors, warranting enzymatic assays .
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